molecular formula C11H13NO2 B14485779 4-methoxy-N-prop-2-enylbenzamide CAS No. 66897-25-4

4-methoxy-N-prop-2-enylbenzamide

Cat. No.: B14485779
CAS No.: 66897-25-4
M. Wt: 191.23 g/mol
InChI Key: JZNQXUMFZGPDMF-UHFFFAOYSA-N
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Description

4-Methoxy-N-prop-2-enylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a prop-2-enyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-prop-2-enylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and prop-2-enylamine.

    Formation of Amide Bond: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with prop-2-enylamine to form the amide bond, resulting in the formation of this compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 4-hydroxy-N-prop-2-enylbenzamide.

    Reduction: The amide group can be reduced to form an amine group, resulting in the formation of 4-methoxy-N-prop-2-enylbenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: 4-Hydroxy-N-prop-2-enylbenzamide.

    Reduction: 4-Methoxy-N-prop-2-enylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-Methoxy-N-prop-2-enylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamide: Similar structure but lacks the prop-2-enyl group.

    N-Prop-2-enylbenzamide: Similar structure but lacks the methoxy group.

    4-Methoxy-N-propylbenzamide: Similar structure but has a propyl group instead of a prop-2-enyl group.

Uniqueness

4-Methoxy-N-prop-2-enylbenzamide is unique due to the presence of both the methoxy and prop-2-enyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

66897-25-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-methoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H13NO2/c1-3-8-12-11(13)9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

JZNQXUMFZGPDMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC=C

Origin of Product

United States

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